
4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide
Descripción general
Descripción
4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamide compounds. It has a molecular formula of C11H17NO3S and a molecular weight of 243.32 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with four methyl groups, a methoxy group, and a sulfonamide group .Aplicaciones Científicas De Investigación
Fluorescence Studies and Zinc Complex Formation
4-methoxybenzenesulfonamide derivatives have been explored for their potential in fluorescence studies and zinc complex formation. Kimber et al. (2003) demonstrated that compounds structurally similar to 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide can form fluorescent complexes with zinc (Zn(II)), indicating their potential use in zinc detection and fluorescence-based studies (Kimber et al., 2003).
Photodynamic Therapy Applications
A 2020 study by Pişkin et al. highlights the use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. They synthesized new zinc phthalocyanine complexes substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis
The structural analysis of similar compounds is crucial in understanding their applications. Rodrigues et al. (2015) examined the crystal structures of compounds related to this compound, revealing insights into their molecular architecture and potential functional applications (Rodrigues et al., 2015).
Electrosynthesis and Spectroscopic Characterization
In 1991, Moustafid et al. explored the electrosynthesis and spectroscopic characterization of polymers derived from methoxybenzene compounds. These studies contribute to the understanding of the electronic properties and potential applications of these materials in various fields (Moustafid et al., 1991).
Antitumor Applications
Research on benzenesulfonamide derivatives also extends to antitumor applications. A study by Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor effects, highlighting the potential of these compounds, including those similar to this compound, in cancer treatment (Owa et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7-6-10(15-5)8(2)9(3)11(7)16(13,14)12-4/h6,12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKFPBNNDYULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







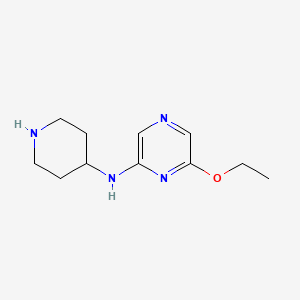
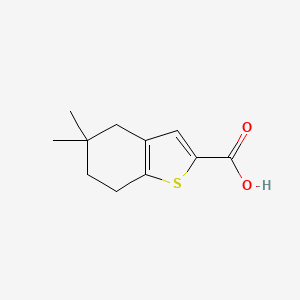
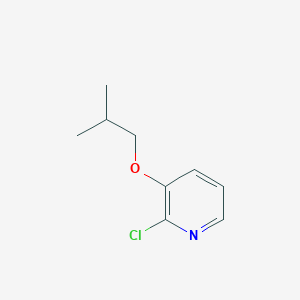
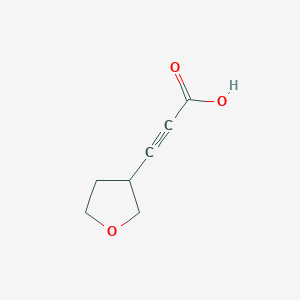
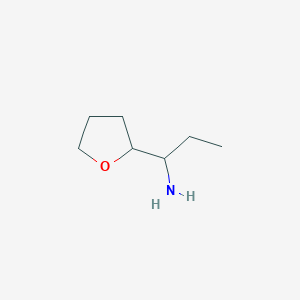



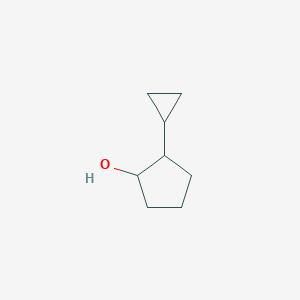
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)